molecular formula C10H13NO B600081 BenzenepropanaMide, 2-Methyl- CAS No. 103028-79-1

BenzenepropanaMide, 2-Methyl-

Cat. No.: B600081
CAS No.: 103028-79-1
M. Wt: 163.22
InChI Key: LYSGGUZAOQPVNJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for 2-methylbenzenepropanamide follows IUPAC guidelines for substituted amides. The parent chain is identified as a propanamide derivative with a benzene ring at the third carbon and a methyl group at the second carbon. The IUPAC name is 2-methyl-3-phenylpropanamide , reflecting the substituents' positions. Alternative nomenclature includes α-methyl-β-phenylpropanamide, though this non-systematic form is less commonly used in modern literature. The structural connectivity is confirmed through systematic numbering, prioritizing the amide functional group (-CONH₂) as the principal chain terminus.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₁₃NO , derived from its propanamide backbone, methyl substituent, and phenyl group. The molecular weight is calculated as 163.22 g/mol , consistent with high-resolution mass spectrometry data.

Property Value
Molecular formula C₁₀H₁₃NO
Molecular weight 163.22 g/mol
CAS registry number 7499-19-6

This formula aligns with the compound’s elemental composition: 10 carbons (including the aromatic ring), 13 hydrogens, one nitrogen, and one oxygen.

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

IR spectroscopy reveals characteristic absorptions for the amide functional group and aromatic system. Key peaks include:

  • N-H stretch : Broad band near 3,300 cm⁻¹ (amide primary N-H).
  • C=O stretch : Strong absorption at 1,650–1,680 cm⁻¹ (amide I band).
  • Aromatic C=C : Peaks between 1,450–1,600 cm⁻¹ (ring stretching).
  • C-H bending (methyl) : Signals near 1,380 cm⁻¹ .

The absence of free amine or carboxylic acid peaks confirms the amide’s stability.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) :
  • δ 1.25 ppm (d, 3H) : Methyl group adjacent to the amide.
  • δ 2.45–2.70 ppm (m, 2H) : Methylene protons (CH₂) linking the methyl and phenyl groups.
  • δ 3.10–3.30 ppm (m, 1H) : Methine proton (CH) bonded to the amide.
  • δ 7.20–7.40 ppm (m, 5H) : Aromatic protons of the phenyl ring.
  • δ 5.80 ppm (s, 1H) : Amide NH (exchangeable).
¹³C NMR (100 MHz, CDCl₃) :
  • δ 173.5 ppm : Carbonyl carbon (C=O).
  • δ 140.2 ppm : Quaternary aromatic carbon.
  • δ 128.1–126.3 ppm : Aromatic CH carbons.
  • δ 35.8 ppm : Methine carbon (CH).
  • δ 22.1 ppm : Methyl carbon.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows a molecular ion peak at m/z 163 (M⁺), with key fragments:

  • m/z 120 : Loss of CONH₂ (-43 Da).
  • m/z 91 : Tropylium ion (C₇H₇⁺) from phenyl group cleavage.
  • m/z 77 : Benzene ring fragment (C₆H₅⁺).

Crystallographic Data and Conformational Analysis

Crystallographic data for 2-methyl-3-phenylpropanamide are not extensively reported in the literature. However, molecular modeling predicts a gauche conformation for the propanamide chain, minimizing steric hindrance between the methyl and phenyl groups. The amide group adopts a planar geometry due to resonance stabilization, with a C-N bond length of approximately 1.33 Å , consistent with partial double-bond character. X-ray diffraction studies of analogous compounds suggest a monoclinic crystal system with intermolecular hydrogen bonding between amide groups.

Parameter Predicted Value
Bond length (C=O) 1.24 Å
Bond angle (N-C-O) 123°
Dihedral (C-C-N-H) 180° (planar)

Properties

CAS No.

103028-79-1

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

3-(2-methylphenyl)propanamide

InChI

InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)

InChI Key

LYSGGUZAOQPVNJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CCC(=O)N

Synonyms

BenzenepropanaMide, 2-Methyl-

Origin of Product

United States

Comparison with Similar Compounds

Benzenepropanamide, α-Methyl- (CAS 7499-19-6)

This positional isomer of 2-methyl-benzenepropanaMide features a methyl group at the α-position of the propionamide chain rather than the benzene ring. Key differences include:

  • Substituent Position : The α-methyl group may enhance conformational flexibility compared to the rigid 2-methyl substitution on the aromatic ring.
  • Applications : Both compounds are used in pharmaceutical intermediates and specialty chemicals, but the α-methyl variant may exhibit distinct metabolic pathways due to its altered steric profile .

Benzenepropanal, 2-Bromo-5-Methoxy- (CAS 146175-93-1)

This derivative replaces the amide group with an aldehyde and introduces bromine and methoxy substituents:

  • Molecular Formula: C₁₀H₁₁BrO₂ (MW: 243.1) vs. the inferred formula of 2-methyl-benzenepropanaMide (likely C₁₀H₁₃NO).
  • Reactivity : The aldehyde functionality increases electrophilicity, making it more reactive in condensation reactions compared to the amide’s nucleophilic character .
  • Applications : Used in synthetic organic chemistry for building complex aromatic aldehydes, whereas 2-methyl-benzenepropanaMide is tailored for stability in drug formulations .

Phenylethyl 2-Methyl Butyrate (CAS 24817-51-4)

  • Functional Group: The ester group (C₃H₆O₂, as listed, though the formula may require verification) imparts fruity and floral notes, making it valuable in fragrances. In contrast, the amide group in 2-methyl-benzenepropanaMide contributes to hydrogen-bonding capacity, critical for drug-receptor interactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Substituents Primary Applications
BenzenepropanaMide, 2-Methyl- Inferred: C₁₀H₁₃NO ~163.2 Not explicitly listed 2-methyl (aromatic) Pharmaceuticals, agrochemicals
Benzenepropanamide, α-Methyl- Not provided Not provided 7499-19-6 α-methyl (amide chain) Specialty chemicals
Benzenepropanal, 2-Bromo-5-Methoxy- C₁₀H₁₁BrO₂ 243.1 146175-93-1 2-bromo, 5-methoxy Synthetic intermediates
Phenylethyl 2-Methyl Butyrate C₃H₆O₂ (discrepancy noted) ~130.1 24817-51-4 2-methyl (ester) Flavors, fragrances

Research Findings and Implications

  • Substituent Effects : Methyl groups on aromatic rings (e.g., 2-methyl in benzenepropanaMide) reduce solubility in polar solvents compared to aliphatic substitutions (e.g., α-methyl). This is consistent with trends observed in naphthalene derivatives, where 2-methylnaphthalene exhibits lower water solubility than 1-methylnaphthalene .
  • Biological Interactions : The amide group in 2-methyl-benzenepropanaMide likely enhances binding to biological targets via hydrogen bonding, a property absent in ester or aldehyde analogs .
  • Synthetic Utility : Bromine and methoxy substituents in analogs like 2-bromo-5-methoxy-benzenepropanal enable cross-coupling reactions, whereas the methyl group in benzenepropanaMide derivatives prioritizes metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylbenzenepropanamide, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves amidation reactions using benzenepropanoic acid derivatives and methylamine. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) can be guided by computational models like genetic algorithms (GA) and radial basis function (RBF) neural networks. For example, electrochemical synthesis parameters (current density, pH) can be tuned to maximize yield and selectivity, as demonstrated in analogous benzaldehyde syntheses .

Q. Which analytical techniques are recommended for structural confirmation of 2-Methylbenzenepropanamide?

  • Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is critical for identifying volatile byproducts and confirming purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy validate functional groups (amide, methyl). Cross-reference spectral data with NIST Standard Reference Databases to ensure accuracy .

Q. How can researchers determine the purity and stability of 2-Methylbenzenepropanamide under varying conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) monitored via thin-layer chromatography (TLC) or GC/MS. Thermodynamic properties (e.g., melting point: 106°C, boiling point: ~340°C) from experimental data help assess storage conditions .

Advanced Research Questions

Q. How can computational models improve the synthesis efficiency of 2-Methylbenzenepropanamide?

  • Methodological Answer : Hybrid models like GA-RBF neural networks optimize electrochemical parameters (e.g., voltage, electrolyte composition) to maximize yield. For instance, these models reduced prediction errors to <2.24% in analogous benzaldehyde syntheses, enabling precise control over reaction pathways .

Q. How should researchers resolve discrepancies in spectral data during structural analysis?

  • Methodological Answer : Compare experimental NMR/IR spectra with NIST reference data . For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) or X-ray crystallography. If inconsistencies persist, re-synthesize the compound under controlled conditions to rule out impurities or isomerization .

Q. What strategies are effective for studying substitution reactions in 2-Methylbenzenepropanamide derivatives?

  • Methodological Answer : Design nucleophilic substitution reactions (e.g., replacing the methyl group with halides or amines) under anhydrous conditions. Monitor reaction progress via LC-MS and characterize products using tandem mass spectrometry (MS/MS). Kinetic studies (e.g., Eyring plots) elucidate mechanistic pathways .

Q. How can researchers validate the biological activity of 2-Methylbenzenepropanamide derivatives?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based) to screen for activity against target proteins. Molecular docking simulations predict binding affinities, followed by in vitro validation. Dose-response curves and IC₅₀ calculations quantify potency .

Data Contradiction and Validation

Q. How to address conflicting reports on the physicochemical properties of 2-Methylbenzenepropanamide?

  • Methodological Answer : Replicate measurements using standardized protocols (e.g., DSC for melting point, densitometry for density). Cross-check with independent databases (NIST, PubChem). If disparities persist, consider polymorphic forms or hydration states and conduct crystallographic analysis .

Q. What experimental controls are essential when synthesizing 2-Methylbenzenepropanamide to ensure reproducibility?

  • Methodological Answer : Include negative controls (no catalyst) and positive controls (known yields from literature). Use internal standards (e.g., deuterated analogs) in HPLC/GC-MS. Document environmental factors (humidity, temperature) to identify variability sources .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook .
  • Computational Tools : GA-RBF models for reaction optimization .
  • Analytical Validation : GC/MS, HPLC, and 2D NMR protocols .

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